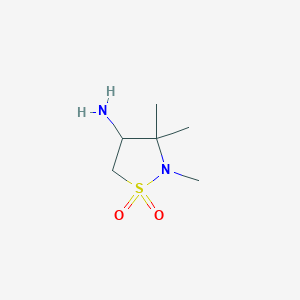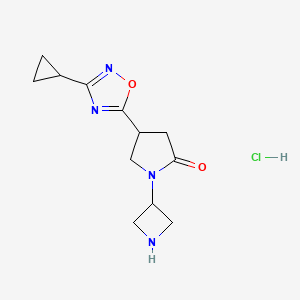![molecular formula C12H11N3O2 B2660469 N-[4-(2-pyrimidinyloxy)phenyl]acetamide CAS No. 24550-10-5](/img/structure/B2660469.png)
N-[4-(2-pyrimidinyloxy)phenyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“N-[4-(2-pyrimidinyloxy)phenyl]acetamide”, also known as PYRINYL or SU1498, is a small molecule compound that has gained significant attention due to its potential implications in various fields of research and industry. It has a molecular weight of 229.24 .
Molecular Structure Analysis
The molecular structure of “this compound” is represented by the Inchi Code: 1S/C12H11N3O2/c1-9(16)15-10-3-5-11(6-4-10)17-12-13-7-2-8-14-12/h2-8H,1H3,(H,15,16) .Physical And Chemical Properties Analysis
“this compound” has a molecular weight of 229.24 . Its IUPAC name is this compound .Scientific Research Applications
Medical Imaging Applications
Radiosynthesis of novel radioligands for imaging translocator proteins (18 kDa) with Positron Emission Tomography (PET) highlights a significant application in medical imaging. The synthesis of DPA-714 and its derivatives, which are structurally related to N-[4-(2-pyrimidinyloxy)phenyl]acetamide, demonstrates their utility in PET imaging for neuroinflammation studies. These compounds, labeled with fluorine-18, allow for in vivo visualization of brain inflammation, providing insights into neurodegenerative diseases (Dollé et al., 2008; Peyronneau et al., 2013).
Anticancer Research
The exploration of 2-[3-phenyl-4-(pyrimidin-4-yl)-1H-pyrazol-1-yl]acetamide derivatives has shown potential in anticancer research. These compounds demonstrate appreciable cancer cell growth inhibition against several cancer cell lines, indicating their potential as new anticancer agents. Such studies contribute to the development of targeted therapies for cancer treatment (Al-Sanea et al., 2020).
Environmental Toxicology
Research on the cyto-genotoxicity of pharmaceuticals in aquatic organisms, such as the evaluation of paracetamol (a compound structurally similar to this compound) on zebra mussels, sheds light on the environmental impact of pharmaceutical pollutants. These studies help assess the risks associated with pharmaceutical residues in water bodies and their effects on aquatic life (Parolini et al., 2010).
Pharmacological Studies
The metabolic phenotyping of acetaminophen (structurally related to this compound) and its hepatotoxicity provides crucial insights into drug metabolism and the mechanisms of drug-induced liver injury. These studies are pivotal in understanding the safety profiles of pharmaceutical compounds and in the development of safer drugs (Coen, 2015).
properties
IUPAC Name |
N-(4-pyrimidin-2-yloxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O2/c1-9(16)15-10-3-5-11(6-4-10)17-12-13-7-2-8-14-12/h2-8H,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXVKZDBYLFVMFB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)OC2=NC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 1-[(3,4-dichlorophenyl)methyl]indole-3-carboxylate](/img/structure/B2660387.png)
![Ethyl 2-{[(5-methyl-3-phenyl-4-isoxazolyl)carbonyl]amino}benzenecarboxylate](/img/structure/B2660389.png)
![8-Methyl-3-phenyl-1-(3,4,5-trimethoxybenzoyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione](/img/structure/B2660391.png)





![N-[2-[(2Z)-2-(furan-2-ylmethylidene)hydrazinyl]-2-oxoethyl]adamantane-1-carboxamide](/img/structure/B2660401.png)


![2-[(Allyloxy)methyl]benzaldehyde](/img/structure/B2660407.png)
